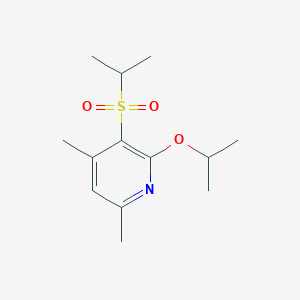

![molecular formula C17H14N4OS2 B2830588 N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide CAS No. 1172537-06-2](/img/structure/B2830588.png)

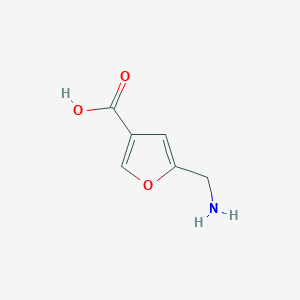

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide, also known as BPTES, is a small molecule drug that has been studied for its potential as an anticancer agent. It was first identified in a high-throughput screen for compounds that selectively inhibit the growth of cancer cells that rely on glutaminolysis for energy.

Applications De Recherche Scientifique

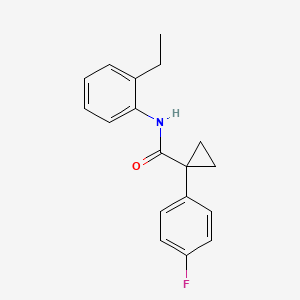

Anticancer Activity

The compound’s structural features make it an attractive candidate for cancer research. Researchers have explored its potential as an anticancer agent due to its ability to inhibit tumor growth. By targeting specific cellular pathways, it may interfere with cancer cell proliferation and survival .

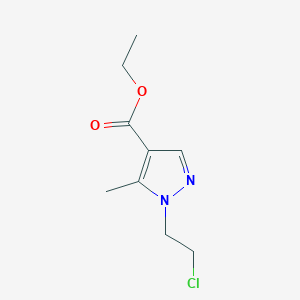

Antiviral Properties

Given the importance of antiviral drugs, scientists have investigated this compound’s efficacy against viral infections. Preliminary studies suggest that it may exhibit antiviral activity, making it a promising lead for further drug development .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases. Some derivatives of this compound have demonstrated anti-inflammatory properties, which could be valuable for conditions such as rheumatoid arthritis and inflammatory bowel diseases .

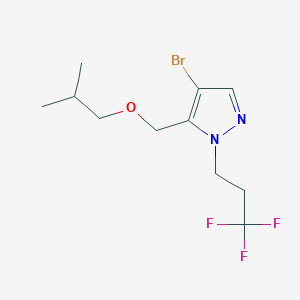

Antiparkinsonian Potential

Neurodegenerative disorders like Parkinson’s disease require innovative therapeutic approaches. Researchers have explored the compound’s impact on neuroprotection and its potential to mitigate Parkinson’s-related symptoms .

Antimicrobial Applications

The compound’s unique structure may contribute to its antimicrobial properties. Investigations have focused on its effectiveness against bacterial and fungal pathogens, which could lead to novel antimicrobial agents .

Antidiabetic Activity

Diabetes management remains a global health challenge. Some studies have examined the compound’s impact on glucose regulation and insulin sensitivity, suggesting potential benefits for diabetes treatment .

Mécanisme D'action

Target of Action

The compound, also known as N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1-ethyl-1H-pyrazole-5-carboxamide, primarily targets Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . The compound also interacts with DNA and strongly inhibits topoisomerase I .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the formation of prostaglandins from arachidonic acid . This results in a decrease in inflammation. It also affects the DNA replication pathway by inhibiting topoisomerase I, which is essential for DNA replication .

Pharmacokinetics

The compound’s strong interaction with dna and cox enzymes suggests it may have good bioavailability .

Result of Action

The compound’s action results in a decrease in inflammation due to the inhibition of prostaglandin production . It also inhibits DNA replication by interacting with topoisomerase I . This could potentially lead to cell cycle arrest and apoptosis .

Propriétés

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-ethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4OS2/c1-2-21-13(7-9-18-21)15(22)20-16-11(8-10-23-16)17-19-12-5-3-4-6-14(12)24-17/h3-10H,2H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUSBHRJMGKMZFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-2-carboxamide](/img/structure/B2830505.png)